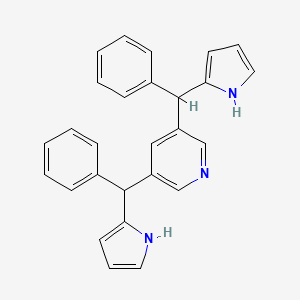![molecular formula C36H33N3 B12603843 2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine CAS No. 643029-58-7](/img/structure/B12603843.png)
2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central imidazo[4,5-c]pyridine core flanked by two biphenyl groups, each substituted with three methyl groups at the 2’, 4’, and 6’ positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the condensation of 2,4,6-trimethylbenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-c]pyridine core. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,4,6-trimethylbiphenyl to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, using a micro fixed-bed reactor packed with a suitable catalyst can significantly reduce reaction time and improve product purity .
化学反应分析
Types of Reactions
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its activity .
相似化合物的比较
Similar Compounds
Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymer chemistry.
2,4,6-Trimethylpyridine: Used in organic synthesis and as a solvent.
Uniqueness
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine stands out due to its dual biphenyl substitution, which enhances its stability and reactivity. This unique structural feature makes it particularly valuable in applications requiring high thermal and chemical stability.
属性
CAS 编号 |
643029-58-7 |
|---|---|
分子式 |
C36H33N3 |
分子量 |
507.7 g/mol |
IUPAC 名称 |
2,2-bis[4-(2,4,6-trimethylphenyl)phenyl]imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C36H33N3/c1-22-17-24(3)34(25(4)18-22)28-7-11-30(12-8-28)36(38-32-15-16-37-21-33(32)39-36)31-13-9-29(10-14-31)35-26(5)19-23(2)20-27(35)6/h7-21H,1-6H3 |
InChI 键 |
UYNMVXBXZURXOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3(N=C4C=CN=CC4=N3)C5=CC=C(C=C5)C6=C(C=C(C=C6C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)
![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)

![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)

